Product packaging for 2-amino-6-bromobenzoic acid HCl(Cat. No.:CAS No. 268566-21-8)

2-amino-6-bromobenzoic acid HCl

Cat. No.: B2783503
CAS No.: 268566-21-8
M. Wt: 252.49
InChI Key: DFGBDUKABFDVOB-UHFFFAOYSA-N
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Description

Historical Perspectives in Aminobenzoic Acid Chemistry

The study of aminobenzoic acids dates back to the 19th century, with p-aminobenzoic acid (PABA) being known since at least 1863. acs.org The isomeric forms, including the ortho-isomer anthranilic acid, have been subjects of chemical investigation for over a century. acs.org Anthranilic acid, or 2-aminobenzoic acid, is a versatile precursor in the synthesis of various compounds, including dyes and pharmaceuticals. wikipedia.orgresearchgate.net Its amphoteric nature, possessing both a carboxylic acid and an amino group, allows for a wide range of chemical transformations. wikipedia.org The development of synthetic methods, such as the Hofmann rearrangement of phthalamic acid, has made these compounds readily accessible for research and industrial applications. sciencemadness.org

Significance of Halogenated Anthranilic Acid Derivatives in Organic Synthesis

The introduction of halogen substituents onto the anthranilic acid scaffold significantly influences its chemical reactivity and biological activity. Halogenated anthranilic acid derivatives are valuable intermediates in organic synthesis. For instance, they serve as building blocks for the creation of complex heterocyclic molecules and have been explored for their potential as androgen receptor antagonists. nih.gov The presence of a halogen, such as bromine, can alter the electronic properties of the molecule, impacting its acidity and reactivity in subsequent chemical reactions. libretexts.orglibretexts.org These derivatives are crucial in the development of novel compounds with specific therapeutic or material science applications.

Structural and Electronic Properties: Theoretical Underpinnings

The electronic properties of substituted benzoic acids are a subject of extensive theoretical and experimental study. nih.govpsu.edu The presence of both an electron-donating amino group and an electron-withdrawing bromine atom, in addition to the carboxylic acid group, creates a complex electronic environment. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups tend to decrease acidity. The "ortho-effect," a phenomenon not entirely understood but attributed to a combination of steric and electronic factors, suggests that most ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid. libretexts.org

Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the intricate effects of substituents on the electronic structure and pKa of benzoic acid derivatives. psu.edu These studies help in predicting the reactivity and potential applications of compounds like 2-amino-6-bromobenzoic acid HCl.

Overview of Research Trajectories for this compound in Chemical Science

Research involving 2-amino-6-bromobenzoic acid and its hydrochloride salt primarily focuses on its utility as a synthetic intermediate. Its structural features make it a valuable starting material for the synthesis of a variety of more complex molecules. For example, it has been used in the development of allosteric modulators for G protein-coupled receptors. nih.gov The strategic placement of the amino, bromo, and carboxyl groups allows for selective chemical modifications, leading to the construction of novel scaffolds for medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various synthetic protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO2 B2783503 2-amino-6-bromobenzoic acid HCl CAS No. 268566-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBDUKABFDVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Innovations

Classical Synthetic Routes to 2-Amino-6-bromobenzoic Acid HCl

Traditional methods for synthesizing this compound often involve multi-step sequences that manipulate the substitution pattern of benzoic acid or anthranilic acid precursors.

The introduction of an amino group onto a halogenated benzoic acid ring is a direct approach to forming aminobenzoic acid structures. This transformation, however, faces challenges in controlling regioselectivity, especially in the presence of multiple halogen substituents.

Recent advancements have focused on achieving ortho-selective amination. One method involves the rearrangement of acyl O-hydroxylamines derived from arene carboxylic acids. rsc.org This process can proceed without the need for precious metal catalysts and has shown effectiveness on electron-deficient benzoic acids. rsc.org The reaction is generally mild and can be performed on a variety of substituted benzoic acids, including halogenated ones. rsc.org For instance, a method has been developed for the ortho-amination of benzoic acid derivatives that proceeds through a facile rearrangement of acyl O-hydroxylamines, generating valuable anthranilic acids directly. rsc.org

Another approach utilizes biotransformations. The use of microorganisms, such as the bacterium Streptomyces sp., can convert halogenated benzoic acids into their corresponding benzamides, which can then be further processed to the amino acid. tandfonline.com While this represents a greener alternative, it is a developing field. Palladium- and copper-catalyzed methods have also been explored for the site-selective monoamination of substrates like dibromobenzoic acid. acs.org

Table 1: Comparison of Amination Strategies

Strategy Key Features Advantages Challenges
Acyl O-hydroxylamine Rearrangement Metal-free (or iron-catalyzed), proceeds via rearrangement. rsc.org Mild conditions, direct formation of unprotected amines, good for electron-deficient substrates. rsc.org Requires pre-formation of the N-O reagent. rsc.org
Biotransformation Uses microorganisms (e.g., Streptomyces sp.) to form amides. tandfonline.com Environmentally friendly, high efficiency. tandfonline.com Limited to specific substrates, requires specialized biological setups. tandfonline.com
Catalytic Amination Employs palladium or copper catalysts. acs.org High selectivity for specific positions (e.g., monoamination). acs.org Catalyst cost and removal, optimization of reaction conditions. acs.org

A more common classical route involves the direct bromination of a substituted anthranilic acid (2-aminobenzoic acid). The directing effects of the amino and carboxyl groups on the aromatic ring primarily influence the position of the incoming bromine atom.

The reaction of anthranilic acid with bromine in a solvent like glacial acetic acid can yield a mixture of products. scispace.com Studies have shown that reaction conditions, particularly temperature, significantly affect the product distribution. scispace.com For example, bromination at a low temperature (near the freezing point of acetic acid) tends to produce 5-bromoanthranilic acid as the major product, along with some 3,5-dibromoanthranilic acid. scispace.com Conversely, performing the reaction near the boiling point of acetic acid can reverse this outcome, favoring the formation of the dibrominated product. scispace.com

Separation of these isomers is often achievable due to differences in their physical properties, such as solubility. scispace.comchemicalbook.com The synthesis of 2-amino-5-bromobenzoic acid, for instance, involves the bromination of o-aminobenzoic acid, where the resulting mixture of bromo-isomers can be separated. chemicalbook.com The formation of tribromoanilides from anthranilic acid has also been observed, which involves brominolysis of the carboxyl group. jcsp.org.pk

In multi-step syntheses involving aminobenzoic acids, it is often necessary to temporarily block the reactive amino or carboxyl groups to prevent unwanted side reactions. organic-chemistry.orgslideshare.net This is achieved through the use of protecting groups.

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netcreative-peptides.com The Boc group is stable under basic conditions but is easily removed with acid, while the Cbz group can be cleaved by catalytic hydrogenation. slideshare.netcreative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions, is another important option, particularly when an orthogonal protection strategy is needed. organic-chemistry.orgresearchgate.net An orthogonal strategy allows for the selective removal of one protecting group in the presence of another, which is invaluable in complex syntheses. organic-chemistry.org

The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. The selection of protecting groups must be carefully planned to ensure compatibility with the subsequent synthetic steps. organic-chemistry.org

Table 2: Common Protecting Groups in Aminobenzoic Acid Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Amino tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA) creative-peptides.comiris-biotech.de
Amino Benzyloxycarbonyl Cbz / Z Catalytic Hydrogenation (H₂/Pd) creative-peptides.com
Amino 9-Fluorenylmethyloxycarbonyl Fmoc Mild base (e.g., Piperidine) researchgate.netcreative-peptides.com
Carboxyl tert-Butyl ester OtBu Acidic conditions creative-peptides.com
Carboxyl Benzyl ester OBn / Bzl Catalytic Hydrogenation (H₂/Pd)

An alternative pathway to anthranilic acids involves the oxidative cleavage of isatins (1H-indole-2,3-diones). This method can be highly efficient and environmentally friendly. researchgate.net Treating an isatin (B1672199) derivative with an oxidizing agent, such as hydrogen peroxide in a basic solution (e.g., sodium hydroxide), can lead to the corresponding anthranilic acid in high yield. chemicalbook.comresearchgate.net

For the synthesis of 2-amino-6-bromobenzoic acid, this would necessitate starting with a 7-bromoisatin. The reaction is typically fast, often completing at room temperature. researchgate.net This route is versatile and accommodates a range of substituents on the aromatic ring of the isatin. researchgate.net For example, the synthesis of 2-amino-5-bromobenzoic acid has been successfully achieved starting from 5-bromoindoline-2,3-dione. chemicalbook.com The reaction involves heating the bromo-isatin in an aqueous sodium hydroxide (B78521) solution with hydrogen peroxide, followed by acidification to precipitate the product. chemicalbook.com This approach offers a distinct advantage by building the desired substitution pattern into the isatin precursor. researchgate.netdergipark.org.tr

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are increasingly being applied to the synthesis of complex molecules like 2-amino-6-bromobenzoic acid.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-amino-6-bromobenzoic acid synthesis, these methods can be used to construct the molecule through selective bond formations.

One strategy involves the carboxylate group of a benzoic acid acting as an ortho-directing group for C-H activation. acs.org This allows for the selective introduction of substituents at the position ortho to the carboxyl group. While much of this work has focused on iodination or arylation, the principles can be extended to other transformations. acs.org For instance, palladium catalysis can facilitate the carbonylative cyclization of o-bromobenzoic acid with primary amines to form isoindoline-1,3-diones, showcasing the reactivity of the ortho-bromo-acid motif. hep.com.cn

Furthermore, palladium catalysts are instrumental in cascade reactions, where multiple bonds are formed in a single operation. bohrium.comclockss.org For example, a palladium-catalyzed cascade reaction has been developed for the synthesis of fused isoquinolinone derivatives from alkyne-tethered aryl iodides and o-bromobenzoic acids, demonstrating the utility of o-bromobenzoic acids as coupling partners in complex constructions. researchgate.net These modern catalytic methods offer powerful tools for creating highly substituted aromatic compounds with precision and efficiency that often surpasses classical routes.

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents on the benzene (B151609) ring—regioselectivity—is one of the most critical challenges in synthesizing 2-amino-6-bromobenzoic acid. The formation of unwanted isomers, such as 2-amino-4-bromobenzoic acid or 2-amino-5-bromobenzoic acid, necessitates stringent control over the reaction conditions and strategy.

Two primary synthetic routes are considered: the bromination of 2-aminobenzoic acid or the amination of a dibromobenzoic acid.

Bromination of 2-Aminobenzoic Acid: The amino group (-NH2) and the carboxylic acid group (-COOH) direct incoming electrophiles (like Br+) to different positions on the benzene ring. The powerful activating and ortho-, para-directing effect of the amino group often leads to a mixture of products. For example, the bromination of m-aminobenzoic acid readily produces 3-amino-2,4,6-tribromobenzoic acid, demonstrating the challenge in achieving selective mono-bromination. orgsyn.org Controlling the reaction to favor substitution at the C-6 position while avoiding substitution at the C-4 position requires careful selection of brominating agents and reaction conditions. Furthermore, enzymatic halogenation has been explored to alter the regioselectivity of halogenation on 2-aminobenzoic acid, highlighting the inherent difficulty in controlling the reaction outcome through conventional chemical means. rsc.org

Amination of 2,6-Dibromobenzoic Acid: An alternative strategy is the regioselective amination of 2,6-dibromobenzoic acid. This approach requires selectively replacing one bromine atom with an amino group. Copper-catalyzed amination (Ullmann condensation) is a common method. Research has demonstrated a highly regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. nih.gov This method is noted for its tolerance of various functional groups and proceeds with remarkable regioselectivity, which is attributed to the accelerating effect of the ortho-carboxylate group. nih.gov A patented method for the related synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid also employs a cuprous catalyst to facilitate a mild and selective aminolysis reaction, preventing side reactions. google.com

The following table compares potential starting materials and the key challenges in achieving regioselectivity for the synthesis of 2-amino-6-bromobenzoic acid.

Starting MaterialKey ReactionRegioselectivity Challenge
2-Aminobenzoic AcidElectrophilic BrominationThe activating -NH2 group directs to positions 4 and 6, leading to potential mixtures of isomers and polybromination. orgsyn.orgrsc.org
2,6-Dibromobenzoic AcidNucleophilic AminationSelectively substituting only one of the two bromine atoms requires controlled reaction conditions and an effective catalyst system. google.comnih.gov

Scale-Up Methodologies and Industrial Synthesis Challenges

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a new set of challenges related to cost, safety, equipment, and process robustness. For 2-amino-6-bromobenzoic acid, an important intermediate, developing a scalable synthesis is crucial.

Methodology and Scalability: A synthesis for quinazolinone derivatives using 2-amino-6-bromobenzoic acid as a starting material has been described as having advantages for mass production, including easily obtainable raw materials, a simple process, and high product purity. rsc.org Similarly, a patented route for the related 2-amino-6-nitrobenzoic acid is noted for using inexpensive raw materials and mild reaction conditions, which reduces equipment requirements and production costs, making it suitable for industrial application. google.com

Industrial Challenges:

Cost of Goods: The price of starting materials, such as specifically substituted dibromobenzoic acids, and catalysts (e.g., copper or palladium compounds) can significantly impact the economic feasibility of a process.

Process Safety: Amination reactions, particularly at scale, can require high temperatures and pressures, posing safety risks that must be engineered out of the process, for example, by using milder catalytic systems. google.com

Purification: The primary challenge in industrial synthesis is often the purification of the final product. The presence of regioisomers complicates purification, potentially requiring multiple, costly crystallization steps or chromatography, which is generally undesirable for large-scale production. Efficient isomer control during the synthesis is therefore critical to simplify downstream processing.

Waste Management: Industrial processes generate significant waste streams from solvents, byproducts, and spent catalysts. Green chemistry approaches, such as catalyst recycling and the use of aqueous or solvent-free systems, are essential for sustainable industrial production.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Amino Group

The amino group in 2-amino-6-bromobenzoic acid is a key site for various synthetic transformations, including amide bond formation, diazotization, and cyclization reactions.

Amidation and Peptide Coupling Reactions

The amino group of 2-amino-6-bromobenzoic acid can readily undergo acylation to form amides. This transformation is fundamental in organic synthesis, particularly for creating more complex molecules and in the field of medicinal chemistry. nih.govorganic-chemistry.org Amide synthesis typically involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.netsid.ir

One documented example involves the conversion of 2-amino-6-bromobenzoic acid into its corresponding benzamide (B126) derivatives. journaljpri.com In this process, the compound is reacted with primary amines such as benzylamine (B48309) or cyclohexylamine (B46788) to yield the respective N-substituted amides. journaljpri.com This type of acid-amine reaction is a foundational step for building larger molecular frameworks. journaljpri.com

Modern peptide coupling reagents are highly efficient for forming amide bonds under mild conditions, which is crucial for complex molecules. sid.iracs.org Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to facilitate these couplings, often in aqueous or organic solvents at room temperature. sid.iracs.org These methods are known for their high yields and for minimizing side reactions like racemization in chiral substrates. acs.org

Table 1: Examples of Amidation Reactions

Reactant 1 Reactant 2 Coupling Agent/Conditions Product
2-amino-6-bromobenzoic acid Benzylamine Acid-amine reaction N-benzyl-2-amino-6-bromobenzamide
2-amino-6-bromobenzoic acid Cyclohexylamine Acid-amine reaction N-cyclohexyl-2-amino-6-bromobenzamide
Carboxylic Acids Amines TBTU, triethylamine, EtOAc Amides

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group of 2-amino-6-bromobenzoic acid can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C). organic-chemistry.orgaskfilo.com The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles. organic-chemistry.org

The Sandmeyer reaction is a classic example of a transformation involving diazonium salts. wikipedia.org In this reaction, the diazonium group is replaced by a halide (–Cl, –Br) or a pseudohalide (–CN) using a copper(I) salt catalyst. wikipedia.org This provides a powerful method for introducing various functional groups onto the aromatic ring that might be difficult to achieve through direct electrophilic aromatic substitution. wikipedia.org

For instance, the diazonium salt of an aminobenzoic acid can be converted to a cyanobenzoic acid via a Sandmeyer reaction with CuCN, which can then be hydrolyzed to a dicarboxylic acid. askfilo.comscirp.org While the direct Sandmeyer reaction on ortho-aminobenzoic acid can sometimes be complicated by hydroxylation, it remains a feasible route for diversification. scirp.org The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org

Table 2: Typical Sandmeyer Reaction Transformations

Starting Material Reagents Product Functional Group
Aryl Diazonium Salt CuCl / HCl –Cl (Chloro)
Aryl Diazonium Salt CuBr / HBr –Br (Bromo)
Aryl Diazonium Salt CuCN / KCN –CN (Cyano)

Cyclization Reactions Involving the Amine Functionality

The juxtaposition of the amino and carboxylic acid groups in 2-amino-6-bromobenzoic acid makes it an excellent precursor for the synthesis of heterocyclic compounds through cyclization reactions.

A notable application is the synthesis of quinazolin-4(3H)-one derivatives. journaljpri.com The process begins with the amidation of the carboxylic acid group of 2-amino-6-bromobenzoic acid, followed by a cyclization step involving the amino group and a suitable aldehyde under microwave conditions to form the quinazolinone ring system. journaljpri.com

Another important cyclization is the Ullmann condensation, which can be used to form N-aryl anthranilic acids. researchgate.netnih.gov Although this reaction typically starts with a 2-halobenzoic acid, the resulting N-aryl product, which is an analogue of our title compound, readily undergoes intramolecular cyclization in the presence of an acid catalyst like polyphosphoric acid (PPA) to yield acridone (B373769) derivatives. researchgate.net This demonstrates the utility of the N-H bond in cyclization processes.

Furthermore, palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid with various primary amines provides an efficient route to N-substituted isoindoline-1,3-diones. hep.com.cnhep.com.cn This reaction involves the formation of an amide bond followed by an intramolecular cyclization, highlighting how the amine functionality is key to forming the heterocyclic ring. hep.com.cnhep.com.cn

Table 3: Cyclization Reactions and Products

Starting Material Key Reagents Resulting Heterocycle
2-amino-6-bromobenzoic acid derivatives Aldehyde, DMSO, Microwave Quinazolin-4(3H)-one
2-bromobenzoic acid + aniline (B41778) Cu catalyst, then PPA Acridone

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond from an amine across a carbon-carbon double or triple bond. libretexts.orgacs.org This reaction is an atom-economical method for synthesizing more complex amines and nitrogen-containing heterocycles. libretexts.orgacs.org The reaction can be catalyzed by a variety of metals, including lanthanides and late transition metals, as well as by acids or bases. libretexts.org

While specific examples of 2-amino-6-bromobenzoic acid participating as the amine component in a hydroamination reaction are not prominently documented, the amino group is, in principle, capable of such a reaction. The process can occur in an intermolecular fashion (adding to a separate unsaturated molecule) or intramolecularly if an alkene or alkyne moiety were present elsewhere in the molecule. libretexts.org

A related and well-documented transformation is the copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation. researchgate.netnih.gov This reaction couples an aryl halide with an amine. A chemo- and regioselective copper-catalyzed procedure for the amination of 2-bromobenzoic acids has been described, which produces N-aryl and N-alkyl anthranilic acid derivatives in high yields without the need for protecting the carboxylic acid group. nih.gov This method allows for the formation of a C-N bond at the position of the bromine atom, effectively functionalizing the aromatic ring with a new amino group derivative. researchgate.netnih.gov

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the other key reactive center in 2-amino-6-bromobenzoic acid, enabling esterification and amide formation.

Esterification and Amide Formation

The carboxylic acid group can be converted into esters or amides through nucleophilic acyl substitution. libretexts.orglibretexts.orgopenstax.org Direct substitution is often challenging because the hydroxyl (–OH) group is a poor leaving group. libretexts.org Therefore, the reaction typically requires either acid catalysis to enhance the electrophilicity of the carboxyl carbon or conversion of the –OH group into a better leaving group. libretexts.org

Esterification: The Fischer esterification is a common acid-catalyzed method for converting carboxylic acids into esters by reacting them with an alcohol. libretexts.org The reaction is reversible, and using an excess of the alcohol can drive the equilibrium toward the ester product. libretexts.org For example, reacting 2-amino-6-bromobenzoic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄) would yield the corresponding methyl or ethyl ester.

Amide Formation: The carboxylic acid can react directly with amines to form amides, a reaction that is central to the synthesis of many pharmaceuticals and materials like polyamides (nylons). libretexts.org As mentioned previously, 2-amino-6-bromobenzoic acid can be converted to benzamide derivatives by reacting its amino group with an activated carboxylic acid. journaljpri.com Conversely, its carboxylic acid group can react with other amines. This is often facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium/uronium reagents (HBTU, HATU). sid.irlibretexts.org These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. sid.ir

A related reaction is the reduction of the carboxylic acid. For instance, 2-amino-5-bromobenzoic acid, a closely related isomer, can be reduced to 2-amino-5-bromobenzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgsyn.org This demonstrates that the carboxylic acid group can be selectively targeted for transformation even in the presence of other functional groups.

Table 4: Compound Names Mentioned

Compound Name
2-amino-6-bromobenzoic acid HCl
Benzylamine
Cyclohexylamine
N-benzyl-2-amino-6-bromobenzamide
N-cyclohexyl-2-amino-6-bromobenzamide
(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU)
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
Triethylamine
Ethyl acetate (B1210297) (EtOAc)
2,6-Lutidine
Sodium nitrite
Hydrochloric acid (HCl)
Copper(I) chloride (CuCl)
Copper(I) bromide (CuBr)
Copper(I) cyanide (CuCN)
Copper(I) oxide (Cu₂O)
Quinazolin-4(3H)-one
Dimethyl sulfoxide (B87167) (DMSO)
Polyphosphoric acid (PPA)
Acridone
Aniline
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Carbon monoxide (CO)
N-substituted isoindoline-1,3-dione
N-aryl anthranilic acid
N-alkyl anthranilic acid
Methanol
Ethanol
Sulfuric acid (H₂SO₄)
Dicyclohexylcarbodiimide (DCC)
2-amino-5-bromobenzoic acid
Lithium aluminum hydride (LiAlH₄)

Decarboxylation Pathways and Mechanisms

The decarboxylation of aminobenzoic acids, including 2-amino-6-bromobenzoic acid, is a significant transformation that typically requires thermal energy and can be influenced by catalysts. The process involves the removal of the carboxyl group as carbon dioxide (CO2), yielding an aniline derivative. For ortho-aminobenzoic acids, this reaction can proceed through several pathways.

Thermal decarboxylation can be performed in a solvent such as water, aniline, or 1-dodecanol, at temperatures ranging from 150 °C to 250 °C. google.com The presence of an acid catalyst can accelerate the reaction. google.com Theoretical studies on similar molecules, like salicylic (B10762653) and p-aminobenzoic acids, suggest that the mechanism can be a pseudo-unimolecular concerted decomposition where water molecules participate in the transition state. psu.edu The presence of an electron-releasing group, such as the amino group at the ortho position, increases the electron density on the carbon atom adjacent to the carboxyl group. psu.edu This facilitates the electrophilic attack required for decarboxylation, thereby lowering the activation energy compared to unsubstituted benzoic acid. psu.edu

The mechanism is generally considered an electrophilic substitution reaction (SE2), where a proton attacks the carbon atom bearing the carboxyl group. psu.edu This forms an unstable σ-complex that subsequently loses CO2. psu.edu The reaction of ortho-aminobenzoic acid in an acidic aqueous solution has been shown to yield aniline, with the rate being significantly higher in the presence of sulfuric acid compared to boiling water alone. google.com

Reduction Reactions of the Carboxyl Group

The carboxyl group of 2-amino-6-bromobenzoic acid can be reduced to a primary alcohol, forming (2-amino-6-bromophenyl)methanol. This transformation requires potent reducing agents due to the stability of carboxylic acids. Standard reagents for this purpose include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3).

The choice of reducing agent is critical to avoid side reactions, especially given the presence of the reactive amino and bromo groups. While powerful, LiAlH4 can sometimes be unselective. Borane complexes, such as BH3·THF, are often preferred for their chemoselectivity in reducing carboxylic acids in the presence of other functional groups. The reduction of aromatic acids and amides has been studied, indicating that reaction conditions can be tailored to achieve selective transformations. researchgate.net For instance, N,N-Diethylaniline·borane is a stable reagent that effectively reduces carboxylic acids. researchgate.net Protecting the amino group, for example, as an amide, can sometimes be employed to prevent its interference and to moderate the reactivity of the substrate. acs.orglibretexts.org

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for a variety of synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on 2-amino-6-bromobenzoic acid is challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to activate the ring towards nucleophilic attack. In 2-amino-6-bromobenzoic acid, the amino group is strongly electron-donating, which deactivates the ring for SNAr.

However, under specific conditions, such as intramolecular reactions, SNAr can occur. For example, intramolecular cyclization to form carbolines has been achieved from related 2-aminobiaryl compounds under neutral or basic conditions. researchgate.net In some cases, SNAr proceeds through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, especially when very strong bases like potassium amide are used. orgoreview.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating new C-C bonds. For instance, 2-amino-6-bromobenzoic acid derivatives have been successfully coupled with suitable boronic acids using a palladium catalyst to synthesize substituted quinazolin-4(3H)-ones. journaljpri.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org While direct examples with 2-amino-6-bromobenzoic acid are specific to particular synthetic routes, the reaction is widely applicable to aryl bromides. nih.gov Catalyst poisoning can be an issue with substrates like 2-iodobenzoic acid, which may affect the reactivity of the closely related 2-amino-6-bromobenzoic acid. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Derivatives of 2-amino-6-bromobenzoic acid have been used in Sonogashira couplings with terminal alkynes to produce various heterocyclic compounds. journaljpri.com The reaction conditions are generally mild and tolerate a wide range of functional groups. walisongo.ac.id

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. organic-chemistry.org It is a powerful method for synthesizing arylamines. The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. acs.org This methodology has been applied to synthesize N-substituted 2-aminoarenes from immobilized 2-haloarenes and various amines. nih.gov For example, the amination of bromobenzene (B47551) with a quinazoline-dione derivative was achieved using SPhos as a ligand. bris.ac.uk

Table 1: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Boronic Acid/Ester Pd catalyst, Base C-C
Heck Alkene Pd catalyst, Base C-C
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C
Buchwald-Hartwig Amine Pd catalyst, Ligand, Base C-N

Metal-Halogen Exchange Reactions

Metal-halogen exchange involves the reaction of the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium (nBuLi), at low temperatures. researchgate.net This reaction replaces the bromine atom with a metal (lithium), generating a highly reactive aryllithium species.

This intermediate can then be treated with various electrophiles to introduce a wide range of functional groups. However, the presence of acidic protons on the amino and carboxyl groups of 2-amino-6-bromobenzoic acid complicates this reaction. The organolithium reagent will first deprotonate these acidic sites. Therefore, at least three equivalents of the organolithium reagent would be required: one for each acidic proton and one for the metal-halogen exchange. researchgate.net An alternative approach involves using a combination of a Grignard reagent (like i-PrMgCl) and an organolithium reagent, which can offer better selectivity and milder reaction conditions, sometimes avoiding cryogenic temperatures. nih.gov

Reactions on the Aromatic Ring

The substituents already present on the benzene (B151609) ring—the activating amino group and the deactivating carboxyl group—dictate the course of further reactions on the ring, primarily electrophilic aromatic substitution (EAS).

The amino group is a powerful activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The positions on the ring are C3, C4, and C5. The C4 position is para to the amino group and meta to the carboxyl group, making it the most likely site for electrophilic attack. The C3 and C5 positions are ortho and meta to the amino group, respectively, and ortho to the carboxyl group, making them less favored.

However, the high reactivity conferred by the amino group can be a disadvantage, often leading to multiple substitutions. libretexts.org For example, direct bromination of aniline results in the formation of 2,4,6-tribromoaniline. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it to an amide (e.g., an acetamide). The amido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled electrophilic substitution. libretexts.org Friedel-Crafts reactions are generally unsuccessful on anilines because the amino group complexes with the Lewis acid catalyst, but they can be performed on the corresponding N-arylamide. libretexts.org

Electrophilic Aromatic Substitution (Limitations and Directivity)

The orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions of 2-amino-6-bromobenzoic acid is complex due to the competing directing effects of the substituents. The powerful activating and ortho-, para-directing -NH₂ group would favor substitution at positions 3 and 5. Conversely, the -COOH group is deactivating and directs incoming groups to the meta position (position 4). The -Br atom, while deactivating, also directs ortho- and para- (positions 3 and 5).

Under neutral or basic conditions, the -NH₂ group's activating effect typically dominates. However, the position para to the amine (position 5) is sterically more accessible than the position ortho (position 3), which is flanked by the bulky bromine atom. In the hydrochloride salt form, the amino group exists as the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. This would direct electrophiles to position 5, which is meta to the -NH₃⁺ group and also para to the -Br atom.

Limitations:

Steric Hindrance: The substituents at positions 1, 2, and 6 create significant steric congestion, particularly around the C3 position, potentially limiting the approach of bulky electrophiles.

Substrate Deactivation: The presence of two deactivating groups (bromo and carboxylic acid), and especially the strongly deactivating anilinium ion in the HCl salt form, makes the aromatic ring significantly less nucleophilic and thus less reactive towards many electrophiles. Harsh reaction conditions may be required, which can lead to side reactions or decomposition.

Competing Reactions: The nucleophilic amino group can react directly with electrophiles, complicating the desired aromatic substitution. Protection of the amine is often a necessary prerequisite for achieving selective EAS on the ring. scisoc.or.th

Functionalization of Peripheral Positions

Research has largely focused on modifying the existing functional groups of 2-amino-6-bromobenzoic acid rather than on EAS. These peripheral positions serve as versatile handles for constructing more complex molecules.

Amide Formation and Cyclization: The amino and carboxylic acid groups are readily utilized in condensation reactions. For instance, 2-amino-6-bromobenzoic acid can be reacted with amines (like benzylamine or cyclohexylamine) to form the corresponding N-substituted benzamide derivatives. semanticscholar.orgresearchgate.net These intermediates can then undergo intramolecular cyclization, often under microwave conditions in a solvent like DMSO, to produce bromo-substituted quinazolin-4(3H)-ones. semanticscholar.orgresearchgate.netresearchgate.net

Cross-Coupling Reactions: The bromine atom at the C6 position is a key site for carbon-carbon and carbon-heteroatom bond formation. Following the formation of the quinazolinone core, the bromo group can be subjected to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with various boronic acids in the presence of a palladium catalyst allows for the introduction of aryl or vinyl substituents. semanticscholar.orgresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes, using a palladium catalyst and a copper co-catalyst, is also a reported transformation. semanticscholar.orgresearchgate.netresearchgate.net

Protection and Amide Coupling: For multi-step syntheses, such as the total synthesis of Waltherione C, the amino group can be protected. scisoc.or.th Following protection, the carboxylic acid can be converted into a more reactive species, like a Weinreb amide, to facilitate controlled addition of organometallic reagents. scisoc.or.th

Mechanistic Studies of Key Transformations

While the compound is used in various syntheses, detailed mechanistic studies focusing specifically on 2-amino-6-bromobenzoic acid as the substrate are not extensively documented in the surveyed literature. The following sections describe general mechanistic principles and findings from related transformations.

Transition State Modeling

Computational studies involving transition state modeling for reactions of 2-amino-6-bromobenzoic acid have not been identified in the provided search results. This area of research remains to be explored. Theoretical calculations could provide significant insights into the structures of transition states for key reactions, such as the cyclization to quinazolinones or the palladium-catalyzed cross-coupling steps. Modeling could help rationalize the observed regioselectivity, the role of catalysts, and the influence of solvent effects on reaction barriers, complementing experimental findings.

Role of Solvent and Catalysis in Reaction Pathways

The choice of solvent and catalyst is critical in directing the reaction pathways of 2-amino-6-bromobenzoic acid and its derivatives.

Catalysis: Palladium catalysts are central to the functionalization of the bromo group. Suzuki-Miyaura and Sonogashira reactions rely on a Pd(0) active species to undergo oxidative addition into the C-Br bond, initiating the catalytic cycle. semanticscholar.orgresearchgate.net Copper(I) is often used as a co-catalyst in Sonogashira couplings. semanticscholar.orgresearchgate.net In the synthesis of quinazolinones, acid catalysts such as p-toluenesulfonic acid can be employed to facilitate the cyclization step. researchgate.net Copper(I) iodide has also been used to catalyze the synthesis of 2-amino-quinazolinones from ortho-halo aromatic carboxylic acids and guanidine (B92328) hydrochloride. researchgate.net

Solvent Effects: The solvent choice influences reactant solubility and can play a direct role in the reaction mechanism.

Dimethyl sulfoxide (DMSO) is frequently used for the synthesis of quinazolin-4(3H)-ones from 2-amino-6-bromobenzamide (B2609325) derivatives, often in conjunction with microwave heating. semanticscholar.orgresearchgate.netresearchgate.net Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds make it suitable for these conditions.

Tetrahydrofuran (THF) is a common solvent for amide coupling reactions and for Suzuki-Miyaura cross-coupling reactions.

Acetic acid can be used as a solvent for bromination reactions during the synthesis of related compounds. guidechem.com

The table below summarizes the role of different solvents and catalysts in key transformations involving 2-amino-6-bromobenzoic acid and its immediate derivatives.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental technique for determining the molecular structure of 2-amino-6-bromobenzoic acid HCl in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional ¹H and ¹³C NMR spectra provide initial structural information, multi-dimensional NMR techniques are essential for unambiguous assignment and detailed structural elucidation of 2-amino-6-bromobenzoic acid and its derivatives. rsc.orgarabjchem.org

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is invaluable for determining the conformation and stereochemistry of the molecule.

In the context of derivatives, such as those used in the synthesis of quinazolinones, these techniques are vital for confirming the final structure and regiochemistry of the reaction products.

NMR Data for a Derivative: 2-(4-Bromophenyl)-1,3-benzoxazole arabjchem.org
Technique Observed Chemical Shifts (δ) and Couplings (J)
¹H NMR8.16 (m, 2H), 7.78–7.84 (m, 1H), 7.68–7.75 (m, 2H), 7.59–7.66 (m, 1H), 7.37–7.45 (m, 2H)
¹³C NMR162.1, 150.8, 142.0, 132.3, 129.0, 126.3, 126.1, 125.4, 124.8, 120.1, 110.7

This table showcases typical NMR data obtained for a derivative synthesized from a related brominated benzoic acid, illustrating the type of information gathered.

Solid-state NMR (ssNMR) provides critical insights into the structure and dynamics of crystalline materials, including this compound. Unlike solution-state NMR, ssNMR can characterize insoluble materials and reveal information about polymorphism and intermolecular interactions in the solid phase. nih.gov Paramagnetic ssNMR studies on metal complexes of related pyridinecarboxaldehydes have demonstrated the ability to probe the electronic structure and coordination environment, which can be extrapolated to understand the behavior of this compound in different solid forms. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. nih.gov

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and details of intermolecular interactions.

The crystal structure of compounds related to 2-amino-6-bromobenzoic acid reveals that the benzoic acid moiety is often planar. iucr.org Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzoic acid derivatives and their co-crystals. rsc.orgresearchgate.net Different polymorphic forms can arise from variations in crystallization conditions, such as the solvent used, and exhibit distinct physical properties. rsc.org The study of polymorphism is crucial as it can impact the stability and behavior of the solid material. For example, different polymorphs of 5-fluorouracil (B62378) with 4-hydroxybenzoic acid have been identified, showcasing different synthons and solvent polarity specificity. researchgate.net

Crystallographic Data for a Related Co-crystal Salt researchgate.net
Compound 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate
System Co-crystal salt
Key Feature The study of such structures provides insight into potential polymorphic behavior and intermolecular interactions that could be expected in salts of 2-amino-6-bromobenzoic acid.

Co-crystallization and salt formation are powerful strategies used to modify the physicochemical properties of molecules without altering their covalent structure. researchgate.net Studies involving related bromobenzoic acids have shown their utility as co-formers in creating new solid phases. rsc.org The formation of a hydrochloride salt, as in this compound, significantly influences the hydrogen bonding patterns compared to the free acid. Co-crystallization with other molecules can lead to the formation of novel structures with tailored properties, a technique widely explored in crystal engineering. researchgate.net For instance, the interaction between piroxicam (B610120) and various mono-substituted benzoic acids has been shown to result in molecular complexes where the tautomeric form of piroxicam is influenced by the pKa of the benzoic acid co-molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in providing a highly accurate mass measurement of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 2-amino-6-bromobenzoic acid, the protonated molecule ([M+H]⁺) would be analyzed. The exact mass of this ion can be calculated based on the precise masses of its constituent isotopes. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In the case of 2-amino-6-bromobenzoic acid, the protonated molecule would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the compound's structure and the relative strengths of its chemical bonds. Common fragmentation pathways for this type of molecule could include the loss of water (H₂O), carbon monoxide (CO), and the bromine radical (Br•). The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making this a powerful tool for functional group identification and for studying intermolecular interactions.

Detailed Vibrational Mode Assignments

A detailed analysis of the IR and Raman spectra of 2-amino-6-bromobenzoic acid hydrochloride allows for the assignment of specific vibrational modes to different functional groups within the molecule.

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine Salt)Stretching3200-2800
C=O (Carboxylic Acid)Stretching1730-1700
C=C (Aromatic Ring)Stretching1625-1575
N-H (Amine Salt)Bending1600-1500
C-NStretching1340-1250
C-BrStretching650-550

Note: The presence of the hydrochloride salt will influence the N-H stretching and bending frequencies, typically shifting them to higher wavenumbers compared to the free amine.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecular systems. They utilize the principles of quantum mechanics to model electron distribution and predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) or cc-pVTZ are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net This optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Furthermore, DFT calculations provide a detailed picture of the electronic structure. For instance, Mulliken atomic charge distribution analysis can reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand intramolecular interactions, such as hydrogen bonding and electron delocalization within the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) for a Benzoic Acid Derivative

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O(H)~1.35 Å
Bond LengthC-NH₂~1.39 Å
Bond LengthC-Br~1.90 Å
Bond AngleO=C-O~123°
Bond AngleC-C-NH₂~121°

Note: Values are representative and based on calculations for similar substituted benzoic acids.

Ab initio—Latin for "from the beginning" or "from first principles"—refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are built on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, ab initio methods are often used to achieve higher accuracy for specific electronic properties or to benchmark the results obtained from other methods. wikipedia.org Their rigorous, first-principles approach makes them a gold standard for certain high-accuracy computational tasks. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, represents the molecule's ability to act as an electron donor (a nucleophile). youtube.com Conversely, the LUMO is the lowest-energy orbital without electrons and indicates the molecule's ability to act as an electron acceptor (an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited and is generally more reactive. A large gap implies higher kinetic stability and lower chemical reactivity. DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netdergipark.org.tr

Table 2: Calculated Frontier Orbital Energies for a Substituted Aminobenzoic Acid

OrbitalEnergy (eV)Implication
HOMO-6.2 eVElectron-donating capability
LUMO-1.5 eVElectron-accepting capability
Energy Gap (ΔE)4.7 eVIndicator of chemical stability and reactivity

Note: Values are representative and based on DFT calculations for similar molecules. researchgate.netdergipark.org.tr

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, especially DFT, are highly effective at predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated that often shows excellent agreement with experimental findings. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to different molecular motions, such as the stretching and bending of bonds (e.g., C=O, N-H, O-H). researchgate.netdergipark.org.tr These calculated frequencies help in the assignment of absorption bands observed in experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. This method calculates the wavelengths of maximum absorption (λmax) by determining the energy difference between the ground state and various excited states of the molecule.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Aminobenzoic Acid Analog

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) using DFT/B3LYP)
C(1) (C-COOH)153.09157.81
C(2) (C-NH₂)138.32140.00
C(3)134.83133.01
C(4)152.37159.07
C(5)133.80142.45
C(6)115.00118.50
C(7) (COOH)166.00168.64

Source: Adapted from data for a similar compound, 2-Amino-4-chlorobenzoic acid. researchgate.net

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier.

By mapping the potential energy surface, a reaction energy profile can be constructed. This profile provides quantitative insights into the feasibility of a reaction (thermodynamics) and its rate (kinetics). For acid-base reactions, for example, FMO theory can be applied to model the interaction where the HOMO of the base donates electrons to the LUMO of the acid (a proton source). csbsju.edu Populating an antibonding orbital (the LUMO) of the acid leads to bond breaking, facilitating proton transfer. csbsju.edu

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exist in an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the motions of atoms and molecules over time based on classical mechanics. nih.gov

For a molecule like 2-amino-6-bromobenzoic acid, the amino (-NH₂) and carboxylic acid (-COOH) groups can rotate around their single bonds to the benzene (B151609) ring. MD simulations perform "conformational sampling" by exploring these rotational possibilities and other molecular vibrations, generating a trajectory of the molecule's movement. nih.gov This allows researchers to understand the molecule's flexibility, accessible shapes, and the relative stability of different conformers. For complex systems, enhanced sampling techniques like metadynamics can be employed to accelerate the exploration of the conformational landscape and overcome high energy barriers between different states. nih.govescholarship.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. nih.gov This approach is predicated on the principle that the physical and chemical properties of a molecule are intrinsically linked to its molecular structure. mdpi.com For derivatives of 2-amino-6-bromobenzoic acid, QSPR modeling can be a powerful tool to predict various properties without the need for extensive experimental measurements. These models are particularly valuable in the early stages of research and development for screening large libraries of compounds and prioritizing candidates with desired characteristics. nih.govijpsjournal.com

The development of a robust QSPR model involves several key steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. For derivatives of 2-amino-6-bromobenzoic acid, this could include properties such as solubility, melting point, or chromatographic retention times. Next, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological features. nih.gov

Commonly used molecular descriptors in QSPR studies of aromatic carboxylic acids and their derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and molecular connectivity indices.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity. researchgate.net

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the experimental property using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). nih.gov The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

For derivatives of 2-amino-6-bromobenzoic acid, QSPR models could be developed to predict a range of properties. For instance, by systematically modifying the substituents on the aromatic ring or the carboxylic acid group, a library of virtual derivatives can be created. A QSPR model could then be used to predict their properties, guiding the synthesis of compounds with optimized characteristics.

To illustrate the application of QSPR, consider a hypothetical set of derivatives of 2-amino-6-bromobenzoic acid where the substituent 'R' is varied. A QSPR study would aim to build a model that relates the structural changes due to 'R' with a specific property.

Derivative (R-group)Molecular Weight (g/mol)logPTopological Polar Surface Area (Ų)Predicted Property (e.g., Solubility in mg/L)
-H216.032.163.3Data Not Available
-CH3230.062.563.3Data Not Available
-F234.022.263.3Data Not Available
-Cl250.482.763.3Data Not Available

This table is for illustrative purposes. The predicted property values would be generated by a validated QSPR model.

Solvation Models and Environmental Effects on Reactivity

The chemical behavior and reactivity of a molecule are significantly influenced by its surrounding environment, particularly the solvent. wikipedia.org Solvation models are computational methods used to describe the interaction between a solute molecule, such as 2-amino-6-bromobenzoic acid, and the solvent molecules. These models are crucial for understanding and predicting how a solvent will affect properties like solubility, conformational stability, and reaction rates. nih.gov

Solvation effects can be broadly categorized into two types: non-specific (continuum) and specific (explicit) interactions.

Continuum solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk electrostatic effects of the solvent on the solute. For 2-amino-6-bromobenzoic acid, a polar molecule, increasing the polarity of the solvent would be expected to stabilize the ground state and any charged transition states, which can influence the rates of reactions such as esterification or amidation. rsc.org

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For 2-amino-6-bromobenzoic acid, the amino and carboxylic acid groups are capable of forming hydrogen bonds with protic solvents like water or alcohols. nih.gov These specific interactions can play a critical role in the molecule's conformation and reactivity. For example, in a protic solvent, the carboxylic acid proton can be stabilized through hydrogen bonding, affecting its acidity (pKa). researchgate.net

The reactivity of 2-amino-6-bromobenzoic acid can be significantly altered by the solvent environment. For instance, the rate of reaction of substituted benzoic acids with diazodiphenylmethane (B31153) has been shown to be solvent-dependent. rsc.org In non-polar solvents, the intrinsic reactivity of the molecule dominates. However, in polar or hydrogen-bonding solvents, the solvation of the reactants and the transition state can have a profound effect on the reaction kinetics. wikipedia.org

The following table illustrates how different solvent properties could theoretically influence the reactivity of 2-amino-6-bromobenzoic acid in a hypothetical reaction.

SolventDielectric Constant (ε)Hydrogen Bond Donor/Acceptor AbilityExpected Effect on a Hypothetical Reaction Rate
Hexane1.88NoneBaseline reactivity, dominated by intrinsic molecular properties.
Dichloromethane8.93Weak H-bond donorModerate rate increase due to stabilization of polar transition states.
Ethanol (B145695)24.5Strong H-bond donor and acceptorSignificant rate modulation due to strong solvation of both amino and carboxyl groups, potentially disrupting intramolecular hydrogen bonding.
Water80.1Very strong H-bond donor and acceptorComplex effects; high polarity stabilizes charged species, but strong hydrogen bonding network can affect reactant availability.
Dimethyl Sulfoxide (B87167) (DMSO)46.7Aprotic, strong H-bond acceptorRate enhancement for reactions involving anions by solvating the counter-ion and leaving the nucleophile more reactive.

This table presents a qualitative prediction of solvent effects based on general principles of chemical reactivity in solution.

Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The presence of reactive sites—an amino group ortho to a carboxylic acid and a bromine atom—makes 2-amino-6-bromobenzoic acid an ideal starting material for synthesizing a variety of nitrogen-containing heterocycles. The ortho-amino-acid arrangement is primed for cyclization reactions to form six-membered rings, while the bromine atom provides a reactive handle for cross-coupling and further functionalization.

2-Amino-6-bromobenzoic acid serves as a key precursor for the synthesis of quinazolinone derivatives, a class of compounds with significant therapeutic and medicinal properties. Specifically, it is used to produce 5-bromo-2-substituted-4(3H)-quinazolinones. The synthesis can be tailored to introduce various substituents at the 2-position.

One established method involves the reaction of 2-amino-6-bromobenzoic acid with different reagents under specific conditions to yield the desired quinazolinone core. For instance, reaction with cyanamide (B42294) under acidic conditions (pH ~5) yields 2-amino-5-bromo-4(3H)-quinazolinone. bldpharm.com Alternatively, reacting it with acetic anhydride (B1165640) followed by formamide (B127407) cyclization is used to produce 2-methyl-5-bromo-4(3H)-quinazolinone. bldpharm.com The general approach involves an initial acylation of the amino group, followed by a cyclization step.

A more advanced, multi-step synthesis uses 2-amino-6-bromobenzoic acid as the initial substrate to create complex 2, 3, and 6-trisubstituted quinazolin-4(3H)-ones. chemimpex.com This process involves:

Conversion of 2-amino-6-bromobenzoic acid to a benzamide (B126) derivative.

Cyclization and oxidation to form a bromo-substituted quinazolin-4(3H)-one.

Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) at the bromine position to introduce further diversity. chemimpex.com

The following table summarizes reaction conditions for synthesizing various quinazolinone derivatives from 2-amino-6-bromobenzoic acid.

Target CompoundReactantsKey ConditionsReference
2-Amino-5-bromo-4(3H)-quinazolinoneCyanamideAcidic (pH ≈ 5), reflux bldpharm.com
2-Methyl-5-bromo-4(3H)-quinazolinoneAcetic Anhydride, FormamideStepwise reaction; optimized reactant ratios bldpharm.com
2,3,6-Trisubstituted quinazolin-4(3H)-onesBenzylamine (B48309)/Cyclohexylamine (B46788), Aldehydes, Boronic acids/AlkynesMicrowave irradiation, Pd-catalyzed cross-coupling chemimpex.com

Benzimidazoquinazolines are polycyclic aromatic compounds that have garnered interest for their potential biological activities. The synthesis of the benzimidazo[2,1-b]quinazolin-12-one scaffold can be achieved using precursors derived from bromobenzoic acids. One of the primary synthetic routes involves the Ullmann condensation, which couples an anthranilic acid derivative (or a related aminobenzoic acid) with a benzimidazole (B57391) derivative.

Specifically, 2-aminobenzimidazoles can be coupled with 2-bromobenzoic acid under Ullmann conditions, which typically involve a copper catalyst and a base, to form the core structure of benzimidazo[2,1-b]quinazolin-12-ones. researchgate.net Another strategy involves the copper-catalyzed reaction of 2-(2-bromoaryl)-benzimidazoles with primary amides to construct the quinazoline (B50416) portion of the fused system. acs.org While these examples start from 2-bromobenzoic acid or its derivatives rather than 2-amino-6-bromobenzoic acid directly, they highlight the critical role of the bromo-benzoic acid framework in constructing this specific class of fused heterocycles. researchgate.netacs.org The bromine atom is essential for the key C-N bond-forming reactions that lead to the final polycyclic product.

The acridine (B1665455) and acridinone (B8587238) scaffolds are present in numerous bioactive compounds and dyes. 2-Bromobenzoic acid and its derivatives are fundamental starting materials for constructing these tricyclic systems, primarily through an initial Ullmann condensation followed by an intramolecular cyclization.

Synthetic StepReactantsCatalyst/ReagentProductReference
Ullmann Condensation2-Bromobenzoic acid, Aniline (B41778) derivativeCopper (Cu), K₂CO₃2-Arylamino benzoic acid scribd.com
Intramolecular Cyclization2-Arylamino benzoic acidPolyphosphoric Acid (PPA)Acridone (B373769) derivative researchgate.netscribd.com

The utility of 2-amino-6-bromobenzoic acid extends beyond the synthesis of quinazolinones and acridinones. Its unique structure makes it a building block for a variety of other nitrogen-containing heterocyclic systems. Research has shown that 2-bromobenzoic acids can be used to construct complex polycyclic structures like isoindolinones and isoquinolinones through sequential aryl radical cyclizations. arkat-usa.org

Furthermore, 2-amino-6-bromobenzoic acid has been investigated as a starting material in the multi-step synthesis of natural products, such as the attempted synthesis of waltherione C. scisoc.or.th This synthesis involved protecting the amino group, forming a Weinreb amide from the carboxylic acid, and then performing a Grignard reaction. scisoc.or.th Although yields were low, this work demonstrates the compound's potential in accessing complex targets. scisoc.or.th These applications underscore the versatility of 2-amino-6-bromobenzoic acid as a foundational element in the construction of diverse heterocyclic frameworks. arkat-usa.org

Building Block for Advanced Organic Materials

Beyond its use in synthesizing discrete small molecules, 2-amino-6-bromobenzoic acid and its isomers are valuable components in the field of materials science. The combination of an aromatic backbone with reactive functional groups allows for its incorporation into larger macromolecular structures.

The isomeric compound 2-amino-5-bromobenzoic acid has been identified as a useful monomer or additive in polymer science. It can be incorporated into polymer formulations to enhance key physical properties of the resulting materials. chemimpex.com Specifically, its inclusion can improve the thermal stability and mechanical strength of polymers, making it a valuable component for producing advanced materials with specialized characteristics. chemimpex.com The aromatic and polar nature of the monomer unit, combined with the potential for further reactions at the bromo and amino sites, contributes to these enhanced properties.

Components in Functional Dyes and Pigments

Substituted aminobenzoic acids are crucial precursors in the synthesis of azo dyes, a dominant class of colorants used across numerous industries. The synthetic utility of 2-amino-6-bromobenzoic acid lies in the reactivity of its primary amino group, which can be readily converted into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich partner, such as a phenol (B47542) or aniline derivative, to form the characteristic azo linkage (-N=N-) that defines these dyes.

While direct literature on the use of the 2-amino-6-bromo isomer is specific, the application of its constitutional isomers is well-documented, demonstrating the principle of its function. For instance, 2-amino-5-bromobenzoic acid is used to create novel pyrazolone-based azo dyes. jocpr.com In a typical synthesis, the aminobenzoic acid is diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). The resulting diazonium solution is then added to a coupling component, such as 1-(2'-Methyl,5'-sulfophenyl)-3-methylpyrazolone, to yield the final dye. jocpr.com These dyes have been successfully applied to nylon fabrics, showing good dye bath exhaustion and fastness properties. jocpr.comslideshare.net

Similarly, 3-amino-2-bromobenzoic acid has been used to synthesize a novel eugenol-derived azo dye, 3-((5-allyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-bromobenzoic acid. mdpi.com The bromine atom, along with the other substituents on the aromatic rings, modulates the electronic properties of the molecule, which in turn influences the color of the dye and its properties, such as lightfastness and chemical resistance. The data below from a study on related azo dyes illustrates their performance on textile fibers.

Dye ComplexExhaustion (%)Fixation (%)Light FastnessWashing Fastness
TP-1 (Co-complex)84.292.554-5
TP-2 (Ni-complex)82.591.244
TP-3 (Cu-complex)85.694.14-55
Data derived from a study on metal-complexed acid dyes based on 2-amino-5-bromo benzoic acid applied to nylon fabric. jocpr.com

Ligands in Coordination Chemistry for Catalysis

The 2-amino-6-bromobenzoic acid molecule possesses two key functional groups, the amino (-NH₂) and the carboxylate (-COO⁻), that are excellent donors for metal ions, making it an effective bidentate ligand. This chelation can form stable five-membered rings with a central metal atom, a common structural motif in coordination chemistry. The resulting metal complexes can exhibit significant catalytic activity.

The coordination chemistry of the closely related 5-bromoanthranilic acid has been explored, providing insight into the behavior of the 2-amino-6-bromo isomer. Ligands derived from 5-bromoanthranilic acid have been shown to form stable complexes with a range of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). researchgate.net Spectroscopic and elemental analysis of these complexes indicate a 2:1 ligand-to-metal stoichiometry, where the ligand coordinates to the metal ion through the nitrogen of the amino group and an oxygen of the deprotonated carboxyl group. researchgate.net These complexes often adopt octahedral or distorted octahedral geometries. researchgate.net

The catalytic potential of such complexes is significant. For example, palladium complexes bearing aminobenzoic acid ligands have been investigated for their role in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orgacs.orgbohrium.com The ligand plays a crucial role by stabilizing the metal center, influencing its electronic properties, and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

ComplexProposed FormulaColorGeometry
Co(II) Complex[Co(L)₂(H₂O)₂]PinkOctahedral
Ni(II) Complex[Ni(L)₂(H₂O)₂]GreenOctahedral
Cu(II) Complex[Cu(L)₂(H₂O)₂]GreenDistorted Octahedral
Zn(II) Complex[Zn(L)₂(H₂O)₂]WhiteOctahedral
Data derived from studies on metal(II) complexes with ligands based on substituted anthranilic acids (L). researchgate.net

Intermediate in Agrochemicals and Specialty Chemicals

Halogenated benzoic acids and their derivatives are established, versatile intermediates in the production of a wide array of specialty chemicals, including those vital to the agrochemical industry. cphi-online.comlookchem.comthermofisher.com 2-Amino-6-bromobenzoic acid serves as a valuable building block in this context. Its multifunctionality allows for sequential and selective reactions, enabling the construction of more complex molecular targets.

The presence of the bromine atom facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The amino and carboxylic acid groups provide sites for amide bond formation, esterification, or the construction of heterocyclic rings. For example, related aminobenzoic acid derivatives are precursors to quinazolinones, a class of compounds known for a broad spectrum of biological activities, including applications in agriculture. acs.org The synthesis of 2-amino-6-nitrobenzoic acid, a related compound, is noted as important for producing agricultural and fine chemical intermediates. google.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. 2-Amino-6-bromobenzoic acid is an exemplary molecule in this field, as its structure contains all the necessary components to engage in the most important of these interactions: hydrogen bonding and halogen bonding. This allows it to self-assemble into well-defined, higher-order structures in the solid state.

Crystal engineering is the rational design of crystalline solids with desired properties, which relies on a deep understanding of intermolecular interactions. thermofisher.com Hydrogen bonding is the most powerful and directional tool in this field. bohrium.com The 2-amino-6-bromobenzoic acid molecule has both a strong hydrogen bond donor (the carboxylic acid -OH group) and multiple acceptor sites (the carbonyl oxygen and the amino nitrogen).

This dual functionality allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. The most common synthon for carboxylic acids is the formation of a hydrogen-bonded dimer, where two molecules are linked in a head-to-head fashion. Furthermore, the amino group can form N-H···O hydrogen bonds with the carboxylic acid of a neighboring molecule. The interplay of these interactions leads to the self-assembly of molecules into extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

Beyond hydrogen bonding, the bromine atom on the 2-amino-6-bromobenzoic acid molecule introduces the capacity for halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule.

In the solid-state structure of crystals containing bromo-substituted benzoic acids, halogen bonds (e.g., Br···N or Br···O) often play a crucial structural role. These interactions are highly directional and can act as a complementary force to hydrogen bonding, helping to organize molecules into larger, more complex architectures. For example, while hydrogen bonds might assemble molecules into primary chains or dimers, halogen bonds can link these primary motifs together, increasing the dimensionality and stability of the final crystalline structure. The combination of strong, well-understood hydrogen bonds with the more subtle but equally important halogen bonds provides a powerful strategy for the precise control over molecular arrangement in the solid state.

Environmental and Green Chemistry Aspects

Biodegradation Pathways and Metabolite Identification

The biodegradation of halogenated aromatic compounds is a key process determining their persistence in the environment. While specific studies on 2-amino-6-bromobenzoic acid are not extensively documented, research on analogous substances such as other halogenated benzoic acids and aromatic amines offers significant insights.

Microorganisms, particularly bacteria like Pseudomonas, Burkholderia, and Micrococcus species, are known to degrade simpler aromatic compounds like benzoic and anthranilic acids under aerobic conditions. niscpr.res.in The degradation pathways for halogenated benzoates often commence with an initial attack that can lead to dehalogenation and ring cleavage. For instance, some bacteria are capable of degrading various isomers of chlorinated benzoic acids, often metabolizing them via ortho or meta cleavage pathways. niscpr.res.inrsc.org The degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa has been reported, indicating that microbial systems can break the carbon-bromine bond. sigmaaldrich.com

The biodegradation of n-alkylbenzenes and n-alkylcyclohexanes can proceed via β-oxidation of the alkyl side chain, eventually leading to the formation of benzoic acid as a key intermediate, which is then further degraded. nih.gov In other complex molecules, degradation can involve a sequence of reactions including urea (B33335) bridge cleavage, dehalogenation, deamination, oxidation, and eventual ring-opening to form aliphatic acids like cis, cis-muconic acid. nih.gov

Based on these related pathways, the biodegradation of 2-amino-6-bromobenzoic acid by adapted microbial consortia would likely involve one of two initial steps:

Dehalogenation: Enzymatic removal of the bromine atom to yield 2-aminobenzoic acid (anthranilic acid).

Deamination: Removal of the amino group to form 6-bromobenzoic acid.

Following these initial transformations, the resulting intermediates would likely undergo hydroxylation to form catechol-like structures, which are susceptible to enzymatic ring cleavage, ultimately breaking down the aromatic ring into simpler aliphatic acids that can enter central metabolic cycles like the TCA cycle. nih.gov Identifying the specific metabolites from 2-amino-6-bromobenzoic acid degradation would require dedicated studies using techniques like mass spectrometry to analyze samples from microbial cultures.

Photodegradation Mechanisms in Environmental Systems

Photodegradation is a significant abiotic process that can alter the structure and toxicity of aromatic compounds in the environment when exposed to sunlight. mdpi.com For brominated compounds, this process is particularly relevant. The photodegradation of brominated flame retardants (BFRs), a well-studied class of compounds, shows that the primary mechanism is often reductive debromination, where a carbon-bromine bond is broken, leading to less-brominated, and sometimes more toxic, products. mdpi.comua.es

The efficiency of photodegradation is influenced by several factors:

Wavelength of Light: Degradation is most effective under UV light, with specific bands in the UV spectrum being more impactful than visible light. nih.gov

Solvent/Medium: The environmental matrix (e.g., water, organic solvents, soil surfaces) can significantly affect the rate and pathway of degradation. nih.govresearchgate.net

Degree and Position of Bromination: In many polybrominated compounds, the C-Br bond in the ortho position is more susceptible to cleavage upon photoexcitation compared to meta or para positions. ua.es

For 2-amino-6-bromobenzoic acid, with its bromine atom in the ortho position relative to the carboxylic acid group, photodegradation in aqueous systems would likely be initiated by the homolytic cleavage of the C-Br bond. This would generate a highly reactive aryl radical. This radical could then abstract a hydrogen atom from the surrounding medium (e.g., water or dissolved organic matter) to form 2-aminobenzoic acid. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the ring would influence the electronic state and reactivity of the molecule upon absorbing light energy. Further research is needed to determine the quantum yield of this process and to identify other minor photoproducts that may form. scispace.com

Table 1: Factors Influencing Photodegradation of Brominated Aromatic Compounds

FactorDescriptionExpected Impact on 2-amino-6-bromobenzoic acidReference
UV RadiationEnergy from UV light, particularly wavelengths absorbed by the compound, is required to break chemical bonds.Will likely be the primary driver of degradation in sunlit surface waters. nih.gov
Environmental MatrixThe solvent (e.g., water, acetone, hexane) or surface (e.g., sediment, soil) can act as a photosensitizer or quencher.Degradation rates will vary depending on the water body's composition (e.g., presence of humic acids). ua.esresearchgate.net
Chemical StructureThe position of the bromine atom affects bond strength and susceptibility to cleavage. The ortho C-Br bond is often the most labile.The ortho-bromine is predicted to be the primary site of photolytic cleavage. ua.es

Development of Green Analytical Methods for Detection in Environmental Samples

Detecting trace amounts of compounds like 2-amino-6-bromobenzoic acid in environmental matrices (e.g., water, soil) traditionally requires methods that use significant volumes of hazardous organic solvents. Green analytical chemistry (GAC) aims to reduce the environmental impact of these methods by minimizing solvent use, reducing waste, and lowering energy consumption. researchgate.netresearchgate.net

For aromatic amines and related compounds, several green sample preparation techniques have been developed as alternatives to conventional liquid-liquid or solid-phase extraction:

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. Analytes partition onto the fiber and are then thermally desorbed into a chromatograph. mdpi.comresearchgate.net

Liquid-Phase Microextraction (LPME): This includes methods like single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME), which use microliter volumes of solvent to extract analytes from a sample. These techniques offer high enrichment factors with minimal solvent waste. mdpi.commdpi.com

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent material (e.g., polydimethylsiloxane) is used to stir the sample, extracting analytes. The stir bar is then removed for analysis. This method is effective for extracting organic pollutants from water samples. utep.edu

These extraction techniques are typically coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC). bohrium.com Green modifications to these chromatographic methods include using aqueous-based mobile phases, reducing analysis times, and employing supercritical fluid chromatography (SFC) which uses environmentally benign supercritical CO2 as the mobile phase. mdpi.com

Table 2: Green Analytical Techniques for Aromatic Amines in Water

TechniquePrincipleGreen AdvantageReference
In-Tip MicroextractionUses a small monolithic adsorbent packed into a pipette tip for on-site sample preparation.High throughput, low solvent use, avoids transport of large water volumes. bohrium.com
Dispersive Liquid-Liquid Microextraction (DLLME)An extraction solvent and a dispersive solvent are rapidly injected into the sample, forming a cloudy solution with a high surface area for rapid extraction.Fast, simple, low solvent consumption, and high recovery. mdpi.com
Stir Bar Sorptive Extraction (SBSE)A coated magnetic stir bar extracts analytes from a sample during stirring.Solventless extraction, high sensitivity, and reusable stir bars. utep.edu
Supercritical Fluid Chromatography (SFC)Uses supercritical CO2 as the primary mobile phase instead of organic solvents for separation.Drastically reduces organic solvent waste, non-toxic, and fast. mdpi.com

Waste Minimization and By-product Utilization in Synthesis

Applying green chemistry principles to the synthesis of 2-amino-6-bromobenzoic acid is essential for sustainable production. This involves selecting less hazardous reagents, improving atom economy, and minimizing waste streams.

One key strategy is the use of continuous flow reactors. A continuous process for synthesizing substituted benzoic acids via oxidation has been shown to be safer and more efficient than batch reactions, improving the utilization of reagents like oxygen and reducing waste. wipo.int Using oxygen as the oxidant is itself a green choice, as it is an inexpensive and environmentally benign reagent that produces water as its primary by-product. wipo.int

Catalysis plays a crucial role in waste minimization. The choice of catalyst can enable milder reaction conditions and higher selectivity, thus reducing by-product formation. For instance, the synthesis of aminobenzoic acid derivatives from their halo-precursors can be achieved using copper catalysts under relatively mild conditions, offering a high conversion rate and simplifying the post-reaction workup, which in turn reduces solvent waste. google.com Similarly, palladium-catalyzed reactions are highly efficient for forming C-C or C-N bonds, though the greenness of these methods depends on the ability to recycle the precious metal catalyst. acs.orgacs.org

Another approach to waste minimization is by-product utilization. In large-scale production of commodity chemicals like benzoic acid, industrial residues are often generated. Research has demonstrated that valuable conjugated aromatic compounds can be recovered from these waste streams using simple and environmentally benign acid-base extraction techniques. researchgate.net While specific by-products from the synthesis of 2-amino-6-bromobenzoic acid are not detailed in the literature, a green approach would involve analyzing waste streams to identify potentially useful materials that could be isolated or used as feedstock for other processes, turning a waste liability into a valuable asset.

Future Research Directions and Challenges

Development of Novel Highly Efficient and Selective Synthetic Routes

While 2-amino-6-bromobenzoic acid is commercially available, the development of more efficient, cost-effective, and sustainable synthetic routes remains a key objective. Current research often utilizes it as a starting material for more complex structures, such as quinazolinones, which are important for their pharmacological properties. researchgate.net For instance, one synthetic pathway involves the reaction of 6-bromoistatin with sodium hydroxide (B78521) and hydrogen peroxide. researchgate.net Another approach details an ortho-selective amination through the rearrangement of acyl O-hydroxylamines. rsc.org

Table 1: Selected Synthetic Reactions Involving 2-amino-6-bromobenzoic Acid

Starting Material Reagents & Conditions Product Type Research Focus Reference
2-amino-6-bromobenzoic acid Benzylamine (B48309)/Cyclohexylamine (B46788), Aldehyde, DMSO, Microwave 6-bromo-substituted quinazolin-4(3H)-ones Synthesis of anti-diabetic agents researchgate.net
2-amino-6-bromobenzoic acid Acetic anhydride (B1165640), Formamide (B127407) 2-methyl-5-bromo-4(3H)-quinazolinone Synthesis of anticancer drug intermediates
6-bromoistatin NaOH, H₂O₂ 2-amino-6-bromobenzoic acid Alternative synthesis of the title compound researchgate.net

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of 2-amino-6-bromobenzoic acid is largely defined by its three functional groups: the amine, the carboxylic acid, and the bromine atom. Its application as a precursor for quinazolinone derivatives, which serve as anticancer, anti-diabetic, and antiviral agents, is well-documented. researchgate.netsci-hub.ru These syntheses often proceed through the formation of an amide, followed by cyclization. researchgate.net The bromine atom is particularly valuable for subsequent modifications, such as palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of diverse substituents. researchgate.net

Future investigations should aim to uncover novel transformations that go beyond quinazolinone synthesis. The strategic positioning of the functional groups could be exploited for unique intramolecular cyclizations leading to new heterocyclic scaffolds. Research into the selective activation of C-H bonds on the aromatic ring or novel coupling reactions that utilize the interplay between the amino and carboxylic acid groups could unlock new chemical space. Exploring its use in multicomponent reactions could also lead to the efficient, one-pot synthesis of complex molecules with high structural diversity.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The demand for large libraries of derivatives based on the 2-amino-6-bromobenzoic acid scaffold for drug discovery necessitates more efficient synthesis methods. While some research mentions high-throughput screening of the synthesized compounds, the syntheses themselves are often performed in traditional batch processes. sci-hub.ruresearchgate.net The reported synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones highlights the need for methods suitable for mass production.

Integrating flow chemistry and automated synthesis platforms presents a significant opportunity. Flow chemistry can offer superior control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. An automated system could rapidly generate a wide array of analogues by systematically varying the reactants coupled with the 2-amino-6-bromobenzoic acid core. This would accelerate the discovery of new drug candidates and the optimization of lead compounds.

Design of Next-Generation Functional Materials Utilizing the Compound as a Building Block

The current application of 2-amino-6-bromobenzoic acid is predominantly centered on the synthesis of biologically active molecules for medicinal chemistry. researchgate.netresearchgate.netsci-hub.ruepo.org The resulting quinazoline (B50416) structures are recognized as privileged scaffolds due to their wide range of therapeutic properties. researchgate.net

However, the unique electronic and structural features of this compound and its derivatives suggest a broader potential in materials science. The aromatic and heterocyclic systems derived from it could be explored as building blocks for novel functional materials. For example, the potential for π-stacking interactions, noted in the crystal structure of a derivative, could be harnessed to create organic semiconductors or materials with unique photophysical properties. researchgate.net Future research could focus on designing and synthesizing polymers, metal-organic frameworks (MOFs), or supramolecular assemblies incorporating this scaffold for applications in electronics, sensing, or catalysis.

Multiscale Modeling Approaches for Comprehensive Understanding and Prediction

Computational chemistry is an underutilized tool in the study of 2-amino-6-bromobenzoic acid and its reactions. While molecular docking has been used to study the interaction of its derivatives with biological targets, a more comprehensive modeling approach is needed. sci-hub.ru

Multiscale modeling offers a powerful strategy to gain deeper insights. Quantum mechanical calculations (e.g., Density Functional Theory) can be used to elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule and its derivatives. Molecular dynamics simulations can model the behavior of these compounds in solution or within a material, predicting their conformational preferences and interactions. By combining these computational approaches, researchers can rationally design more efficient synthetic routes, predict the properties of novel compounds, and accelerate the design of next-generation functional materials, reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-6-bromobenzoic acid HCl, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of a precursor such as 2-aminobenzoic acid using reagents like HBr or N-bromosuccinimide (NBS) under controlled acidic conditions. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the HCl salt. Purity validation requires HPLC (>97% purity threshold) and melting point analysis (mp ~170–175°C) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, amino protons at δ 4.5–5.5 ppm).
  • IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amino groups (N-H bend ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (m/z ~216 for C₇H₆BrNO₂) and isotopic patterns (Br signature) validate the structure .

Q. How does the substitution pattern of bromine and amino groups influence the compound’s reactivity?

  • Methodological Answer : The ortho-positioned amino and bromine groups create steric hindrance, slowing electrophilic substitution but favoring nucleophilic aromatic substitution (e.g., Suzuki coupling). Comparative studies with 2-amino-4-bromo or 6-amino-3-bromo analogs show distinct reaction kinetics due to electronic effects .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2³ factorial design can evaluate three factors: temperature (25–80°C), catalyst loading (0.1–1.0 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures may accelerate bromination but risk decomposition. ANOVA analysis prioritizes significant factors . Example Table :
FactorLow LevelHigh LevelOptimal Level
Temperature25°C80°C60°C
Catalyst Loading0.1 mol%1.0 mol%0.5 mol%

Q. How to resolve contradictions in spectroscopic data when characterizing regioisomeric impurities?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating adjacent protons and carbon environments.
  • X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtained.
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR shifts and compare with experimental data to identify discrepancies .

Q. What strategies are effective for studying the compound’s role in enzyme inhibition or biochemical pathways?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target enzymes.
  • Comparative Studies : Test analogs (e.g., 6-amino-3-bromo-2-fluoro derivatives) to assess substituent effects on inhibitory potency .

Q. How can AI-driven simulations enhance the design of this compound-based drug candidates?

  • Methodological Answer : Machine learning models (e.g., COMSOL Multiphysics integration) predict pharmacokinetic properties (logP, solubility) and optimize scaffold modifications. For example, QSAR models correlate bromine position with bioavailability, guiding synthetic prioritization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles across literature sources?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Differentiates decomposition vs. melting events.
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–7) to identify polymorphic forms.
  • Inter-laboratory Validation : Cross-check data using standardized protocols (e.g., USP monographs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.